2-Methyl-3-(trifluoromethyl)benzonitrile
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Overview
Description
2-Methyl-3-(trifluoromethyl)benzonitrile is a chemical compound that is part of a broader class of benzonitriles with trifluoromethyl substituents. These compounds are of interest due to their unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the molecules it is attached to.
Synthesis Analysis
The synthesis of compounds related to 2-Methyl-3-(trifluoromethyl)benzonitrile often involves multiple steps, including bromination, Grignard reactions, cyanidation, and amination. For example, the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, was achieved with an overall yield of 49.2% through these methods, demonstrating an environmentally friendly and practical approach . Similarly, the synthesis of related compounds, such as 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile, involves various characterization techniques and can undergo further reactions like click chemistry to form novel structures .
Molecular Structure Analysis
The molecular structure of compounds in this category is often determined using techniques such as X-ray crystallography. For instance, the crystal structure of 2-trifluoromethyl-1-[(2'-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]-benzimidazole was determined, revealing intermolecular hydrogen bonds between the benzimidazole and tetrazole groups . The molecular geometry of these compounds can be compared using computational methods like Hartree-Fock (HF) and density functional theory (DFT) .
Chemical Reactions Analysis
Compounds with the trifluoromethyl benzonitrile moiety can participate in various chemical reactions. Photochemical addition reactions, for example, have been observed with benzonitrile derivatives, where irradiation in the presence of 2,2,2-trifluoroethanol leads to the formation of addition products through a mechanism involving biradical/zwitterion formation and subsequent protonation . Click reactions are another example, where a compound like 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile can react with sugar azides to form triazole rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by the presence of the trifluoromethyl group and the overall molecular structure. For example, 4-(Trifluoromethyl)benzonitrile forms a dense two-dimensional network through hydrogen bonding, despite the absence of pi-pi ring interactions, and the aromatic ring is slightly deformed due to the presence of electronegative substituents . The crystal structures of related compounds often reveal hydrogen bonding patterns characterized by weak C-H...N(F) bonds, which can influence their biological activity and interaction with biomolecules like DNA .
Scientific Research Applications
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General Information
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Chemical Synthesis
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Proteomics Research
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Chemical Synthesis
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Proteomics Research
Safety And Hazards
“2-Methyl-3-(trifluoromethyl)benzonitrile” is considered hazardous. It is toxic in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if swallowed or if inhaled . Safety measures include avoiding dust formation, using only under a chemical fume hood, not breathing dust, vapor, mist, gas, not ingesting, and seeking immediate medical assistance if swallowed .
properties
IUPAC Name |
2-methyl-3-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c1-6-7(5-13)3-2-4-8(6)9(10,11)12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGUSYYIWFJFGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381197 |
Source
|
Record name | 2-Methyl-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(trifluoromethyl)benzonitrile | |
CAS RN |
261952-02-7 |
Source
|
Record name | 2-Methyl-3-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261952-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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